Cas no 402503-13-3 (Benzofuran-2-boronic acid, pinacol ester)

Benzofuran-2-boronic acid, pinacol ester structure
402503-13-3 structure
Benzofuran-2-boronic acid, pinacol ester
402503-13-3
C14H17BO3
244.0940
MFCD11870258
828984
11368533

Benzofuran-2-boronic acid, pinacol ester Properties

Names and Identifiers

    • 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Benzofuran-2-boronic acid pinacol ester
    • Benzofuran-2-boronic acid, pinacol ester
    • 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB634
    • GVWNFCUCNAWDNO-UHFFFAOYSA-N
    • 1,3,2-Dioxaborolane, 2-(2-benzofuranyl)-4,4,5,5-tetramethyl-
    • Benzofuran-2-boronic acid,pinacol ester
    • benzo[b]furan-2-boron
    • 402503-13-3
    • AKOS016000704
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
    • AS-2632
    • 2-Benzofuran-2-boronic acid pinacol ester
    • DTXSID30463785
    • EN300-705935
    • 2-(BENZOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • Z1742195735
    • CS-0091643
    • 2-Benzofuranboronic Acid Pinacol Ester
    • MFCD11870258
    • BENZOFURAN-2-YLBORONIC ACID PINACOL ESTER
    • SY286273
    • DA-06122
    • SCHEMBL824095
    • +Expand
    • MFCD11870258
    • GVWNFCUCNAWDNO-UHFFFAOYSA-N
    • 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9H,1-4H3
    • O1B(C2=C([H])C3=C([H])C([H])=C([H])C([H])=C3O2)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • 244.1270746g/mol
  • 0
  • 3
  • 1
  • 244.1270746g/mol
  • 18
  • 313
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 31.6

Experimental Properties

  • 340.0±15.0 °C at 760 mmHg
  • NA
  • 1.1±0.1 g/cm3

Benzofuran-2-boronic acid, pinacol ester Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003FFS-250mg
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
250mg
$13.00 2024-05-03
A2B Chem LLC
AB59176-250mg
Benzofuran-2-boronic acid, pinacol ester
402503-13-3 98%
250mg
$12.00 2024-04-20
Aaron
AR003FO4-100mg
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 97%
100mg
$7.00
abcr
AB273541-1 g
Benzofuran-2-boronic acid, pinacol ester, 95%; .
402503-13-3 95%
1 g
€121.90 2023-07-20
AK Scientific
AMTB634-250mg
Benzofuran-2-boronic acid pinacol ester
402503-13-3 98% (HPLC)
250mg
$21 2024-07-19
Alichem
A019094344-5g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 95%
5g
$437.58 2023-09-02
Ambeed
A320167-250mg
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
250mg
$16.0 2024-07-19
Apollo Scientific
OR303556-1g
Benzo[b]furan-2-boronic acid pinacol ester
402503-13-3 98+%
1g
£39.00 2024-05-24
Chemenu
CM134440-1g
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 98%
1g
$57 2021-08-05
Enamine
EN300-705935-0.05g
2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
402503-13-3 95%
0.05g
$19.0 2023-07-08

Benzofuran-2-boronic acid, pinacol ester Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: [2,2′-Bipyridine]-5,5′-dicarboxaldehyde, polymer with 5′-[4-amino-3,5-bis(1-meth… Solvents: Heptane ;  24 h, 100 °C; 100 °C → rt; 5 min
Reference
Control Interlayer Stacking and Chemical Stability of Two-Dimensional Covalent Organic Frameworks via Steric Tuning
Wu, Xiaowei ; et al, Journal of the American Chemical Society, 2018, 140(47), 16124-16133

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Reference
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ;  20 h, 100 °C
Reference
C-H borylation by platinum catalysis
Furukawa, Takayuki; et al, Bulletin of the Chemical Society of Japan, 2017, 90(3), 332-342

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2,2′-Bis(2-oxazoline) Solvents: Tetrahydrofuran ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt
Reference
C-H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen
Miller, Susanne L.; et al, Organic Letters, 2019, 21(16), 6388-6392

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Iridium(1+), (2,2′-bipyridine-κN1,κN1′)[(1,2,5,6-η)-1,5-cyclooctadiene]- (mesoporous organosilica supported) Solvents: Cyclohexane ;  12 h, 80 °C
Reference
Iridium-bipyridine periodic mesoporous organosilica catalyzed direct C-H borylation using a pinacolborane
Maegawa, Yoshifumi; et al, Dalton Transactions, 2015, 44(29), 13007-13016

Benzofuran-2-boronic acid, pinacol ester Raw materials

Benzofuran-2-boronic acid, pinacol ester Preparation Products

Benzofuran-2-boronic acid, pinacol ester Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:402503-13-3)Benzofuran-2-boronic acid, pinacol ester
A873406
99%
5g
167.0